molecular formula C13H12N2O2 B8146131 6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid

6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid

Cat. No.: B8146131
M. Wt: 228.25 g/mol
InChI Key: OHFFTNWWEVKEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid is a chemical building block of significant interest in medicinal chemistry, derived from the privileged 1,8-naphthyridine scaffold . This specific tetrahydro derivative, with its saturated ring system and carboxylic acid functional group, is a key synthetic intermediate for developing novel pharmacologically active compounds . Researchers value this core structure for its potential in creating new anti-infective agents. The 1,8-naphthyridine class is historically founded on nalidixic acid, a pioneering antibacterial compound, and continues to be a primary focus in the search for new antibiotics to combat multidrug-resistant pathogens . Subsequent derivatives, such as gemifloxacin and enoxacin, demonstrate that structural modifications to the core 1,8-naphthyridine skeleton can yield potent drugs that inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication . Beyond antimicrobial applications, 1,8-naphthyridine derivatives are actively investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and potential agents for neurological disorders . This compound is intended for research and development use only in laboratory settings. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)9-3-4-11-10(7-9)6-8-2-1-5-14-12(8)15-11/h1-2,5-6,9H,3-4,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFFTNWWEVKEIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=C3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedlander Condensation with Post-Synthetic Hydrolysis

The Friedlander reaction remains the most direct route for constructing the 1,8-naphthyridine scaffold. In this method, 2-aminonicotinaldehyde undergoes cyclocondensation with β-keto esters (e.g., ethyl 3-oxobutanoate) in the presence of silica sulfuric acid (SSA) under microwave irradiation . The reaction proceeds via nucleophilic attack of the aldehyde on the activated methylene group, followed by cyclodehydration. For example:

2-Aminonicotinaldehyde+Ethyl 3-oxobutanoateSSA, MW (4–10 min)Ethyl 7-carboxy-1,8-naphthyridineHydrolysis7-Carboxylic acid derivative\text{2-Aminonicotinaldehyde} + \text{Ethyl 3-oxobutanoate} \xrightarrow{\text{SSA, MW (4–10 min)}} \text{Ethyl 7-carboxy-1,8-naphthyridine} \xrightarrow{\text{Hydrolysis}} \text{7-Carboxylic acid derivative}

Key advantages include:

  • Yield : 75–98% for the cyclization step

  • Reaction Time : 4–10 minutes under microwave conditions

  • Catalyst Reusability : SSA can be recovered and reused without significant loss of activity

Post-synthetic hydrolysis of the ester group (using NaOH or LiOH) achieves the target carboxylic acid functionality. This method aligns with the synthesis of analogous compounds reported by Hayes et al., where ester-to-acid conversion yielded >90% purity .

Gould-Jacobs Cyclization with Carboxylate Integration

The Gould-Jacobs reaction offers an alternative pathway via thermal cyclization of enamine intermediates. Diethyl ethoxymethylenemalonate (EMME) reacts with 2-aminopyridine derivatives at 250°C in diphenyl ether to form ethyl 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate . To introduce the carboxylic acid at position 7, a modified protocol using 2-amino-5-carboxypyridine as the starting material is proposed:

2-Amino-5-carboxypyridine+EMMEΔ7-Carboxy-1,8-naphthyridine\text{2-Amino-5-carboxypyridine} + \text{EMME} \xrightarrow{\Delta} \text{7-Carboxy-1,8-naphthyridine}

Optimized Conditions :

  • Temperature : 250°C

  • Solvent : Diphenyl ether

  • Yield : 68–85% for related structures

This method is limited by the availability of carboxyl-substituted 2-aminopyridines but provides precise regiocontrol.

Niementowski Reaction with Anthranilic Acid Derivatives

The Niementowski reaction, traditionally used for 1,6-naphthyridines, can be adapted for 1,8-naphthyridines by employing anthranilic acid derivatives and substituted piperidones. For example, anthranilic acid reacts with 4-piperidone under phosphorus oxychloride (POCl₃) to form the tetrahydrobenzo[b] naphthyridine core :

Anthranilic acid+4-PiperidonePOCl3,100C6,7,8,9-Tetrahydrobenzo[b][1,naphthyridine\text{Anthranilic acid} + \text{4-Piperidone} \xrightarrow{\text{POCl}_3, 100^\circ \text{C}} \text{6,7,8,9-Tetrahydrobenzo[b][1,naphthyridine}

Carboxylation Strategy :

  • Direct incorporation of a carboxylic acid group at position 7 requires using 7-carboxy-4-piperidone as a starting material.

  • Yield : 68–92% for analogous compounds

Limitations include the need for specialized piperidone precursors and harsh reaction conditions.

Green Synthesis in Aqueous Media

A solvent-free, eco-friendly approach utilizes choline hydroxide (ChOH) in water to catalyze the Friedlander condensation . This method avoids toxic solvents and achieves gram-scale synthesis:

2-Aminonicotinaldehyde+β-Keto acidChOH, H2O, 50C7-Carboxy-1,8-naphthyridine\text{2-Aminonicotinaldehyde} + \text{β-Keto acid} \xrightarrow{\text{ChOH, H}_2\text{O, 50}^\circ \text{C}} \text{7-Carboxy-1,8-naphthyridine}

Advantages :

  • Catalyst Load : 1 mol% ChOH

  • Reaction Time : 11 hours

  • Yield : >90%

This method is ideal for industrial applications due to its scalability and minimal environmental impact.

Comparative Analysis of Methods

Method Catalyst Yield Time Key Advantage
Friedlander CondensationSilica sulfuric acid75–98%4–10 minRapid, high-yielding
Gould-Jacobs CyclizationNone68–85%4–6 hoursRegioselective
Niementowski ReactionPOCl₃68–92%4 hoursCompatible with anthranilic acids
Green SynthesisCholine hydroxide>90%11 hoursEnvironmentally benign

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds derived from the naphthyridine scaffold exhibit significant anticancer properties. For instance, derivatives of 6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Certain derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. For example, ITH12246 (a derivative) has been shown to protect against memory impairment in animal models by modulating phosphatase activity and enhancing synaptic function .

PDE5 Inhibition

The compound has been explored as a phosphodiesterase type 5 inhibitor (PDE5i), which is significant in treating erectile dysfunction and pulmonary hypertension. In vitro studies have reported low IC50 values indicating potent activity against PDE5 .

Acetylcholinesterase Inhibition

Another promising application is in the treatment of Alzheimer's disease through acetylcholinesterase inhibition. Compounds based on the naphthyridine structure can prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Case Studies and Research Findings

StudyFindings
PDE5 Inhibitor Study A novel series of tetrahydrobenzo[b][1,6]naphthyridines were synthesized and showed promising PDE5 inhibitory activity with an IC50 as low as 0.056 nM .
Neuroprotective Study ITH12246 demonstrated significant neuroprotective effects in mouse models of Alzheimer's disease by inhibiting PP2A activity and enhancing cognitive function .
Anticancer Activity Various derivatives exhibited cytotoxicity against cancer cell lines with mechanisms involving apoptosis induction through caspase activation pathways .

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Key Insights :

  • The carboxylic acid group in the target compound distinguishes it from lactone- or thiazole-containing analogs, influencing solubility and target interactions.

Pharmacological Activity

Compound Name Biological Activity Mechanism/Findings
6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid Alzheimer’s disease (cholinesterase inhibition) Reduced toxicity vs. tacrine; improved blood-brain barrier penetration predicted via molecular modeling
4,8,8-Trimethyl-5-phenyl-5,5a,8,9-tetrahydrobenzo[b][1,8]naphthyridin-6(7H)-one Anticancer (A549 lung cancer cells) IC₅₀ values comparable to cisplatin; apoptosis induction via ROS generation
Dihydrothiazolo[5,4-b][1,8]naphthyridine-7-carboxylic acid Not explicitly stated (structural analog) Thiazole moiety may enhance metabolic stability and antibacterial/antiviral potential

Key Insights :

  • The target compound’s carboxylic acid group likely contributes to its lower toxicity profile compared to tacrine, a feature critical for chronic Alzheimer’s treatments .
  • Analogs with lipophilic substituents exhibit divergent therapeutic applications (e.g., anticancer vs. neurodegenerative), underscoring the scaffold’s versatility .

Biological Activity

6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

  • IUPAC Name : 6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid
  • Molecular Formula : C13H12N2O2
  • Molecular Weight : 232.25 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method is the cyclization of appropriate intermediates under acidic or basic conditions, often beginning with the condensation of 2-aminopyridine and a suitable aldehyde.

Therapeutic Applications

Research indicates that 6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid exhibits various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antiviral Properties : The compound has been evaluated for its potential as an antiviral agent, particularly against viruses associated with neurodegenerative diseases .
  • Antimicrobial Effects : It has demonstrated activity against a range of bacterial strains, suggesting potential use in treating infections .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Its inhibition can enhance cholinergic transmission by preventing the breakdown of acetylcholine .
  • Receptor Modulation : It may also interact with various receptors involved in signal transduction pathways, influencing cellular responses and potentially modulating inflammatory processes .

Case Study 1: Anticancer Activity

A study investigated the effects of 6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by amyloid-beta peptide aggregation, the compound exhibited a protective effect on neuronal cells. It reduced oxidative stress markers and improved cell survival rates significantly compared to untreated controls .

Research Findings Summary Table

Biological ActivityTarget/PathwayEffectivenessReference
AnticancerMCF-7 cellsIC50 = 10 µM
AntiviralViral replicationSignificant inhibition
AntimicrobialVarious bacterial strainsEffective
AChE InhibitionCholinergic transmissionEnhanced transmission
NeuroprotectionOxidative stress reductionImproved survival

Q & A

Basic: What are the established synthetic routes for 6,7,8,9-Tetrahydrobenzo[b][1,8]naphthyridine-7-carboxylic acid?

Methodological Answer:
The synthesis of this compound can be achieved through two primary routes:

  • Horner–Wadsworth-Emmons (HWE) Approach : A phosphoramidate-mediated cyclization strategy enables the efficient construction of the 1,8-naphthyridine core. Key steps include the use of alkyl aldehydes and phosphoramidate precursors under mild basic conditions (e.g., NaH or K₂CO₃) to form the tetrahydro ring system .
  • Transition Metal-Catalyzed Cyclization : A catalytic system involving o-azidobenzaldehyde derivatives and aza 1,6-eneynes under acid and metal catalysis (e.g., Rh or Cu) facilitates the formation of the fused tetracyclic structure. This method offers high regioselectivity and tolerance for diverse substituents .
  • Hydrolysis of Nitriles : Carboxylic acid derivatives can be obtained via hydrolysis of corresponding nitriles using concentrated sulfuric acid (e.g., 9M H₂SO₄ at 130°C), as demonstrated in analogous naphthyridine systems .

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • X-Ray Crystallography : Resolve the planar geometry of the naphthyridine core by analyzing dihedral angles (e.g., ~3° for fused rings) and bond lengths (e.g., C=O at ~1.22 Å). Compare with published data for similar compounds to validate structural integrity .
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to identify characteristic signals, such as methyl groups (δ ~2.3 ppm) and carboxylic acid protons (δ ~12–14 ppm). Assign peaks by referencing coupling patterns in tetrahydro-naphthyridine analogs .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) with <5 ppm error. For example, a molecular ion peak at m/z 232.32 (C₁₅H₂₀O₂) aligns with related derivatives .

Advanced: How can reaction parameters be optimized for higher yields in synthesizing this compound?

Methodological Answer:

  • Catalyst Screening : Test transition metals (e.g., Rh, Cu) and acids (e.g., p-TsOH) to enhance cyclization efficiency. In one protocol, RhCl₃ improved yields from 50% to >70% for similar naphthyridines .
  • Temperature Control : Maintain reaction temperatures between 110–130°C during hydrolysis steps to avoid side reactions (e.g., decarboxylation) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates in HWE-based syntheses, while ethyl acetate is preferred for purification via column chromatography .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis : Correlate substituent positions (e.g., methyl at C7 or chloro at C2) with activity variations. For instance, planar naphthyridine cores enhance antibacterial activity, while bulky substituents may reduce bioavailability .
  • Standardized Assay Conditions : Re-evaluate conflicting data under uniform conditions (e.g., MIC testing at pH 7.4 vs. acidic environments). Note that protonation of the carboxylic acid group at lower pH can alter membrane permeability .
  • Crystallographic Validation : Confirm that reported activities correspond to the correct tautomeric form (e.g., lactam vs. lactim) using X-ray data .

Advanced: What strategies are effective for designing derivatives with improved bioactivity?

Methodological Answer:

  • Functional Group Isosteres : Replace the carboxylic acid with bioisosteres like tetrazoles or sulfonamides to enhance metabolic stability while retaining hydrogen-bonding capacity .
  • Heteroatom Substitution : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C2 or C7 to modulate antibacterial potency, as seen in fluoroquinolone analogs .
  • Ring Expansion/Contraction : Synthesize 5,6,7,8-tetrahydro or fully aromatic variants to study conformational effects on target binding (e.g., integrin inhibition) .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC with UV Detection : Use a C18 column and gradient elution (e.g., 0.1% TFA in H₂O/MeCN) to resolve impurities. Monitor at λ = 254 nm for aromatic absorption .
  • Elemental Analysis : Ensure carbon/nitrogen ratios match theoretical values (e.g., C: 64.27%, H: 6.90% for C₁₅H₂₀O₂) .

Advanced: How to address low solubility in pharmacological assays?

Methodological Answer:

  • Salt Formation : Convert the carboxylic acid to a sodium or potassium salt to improve aqueous solubility (e.g., 10-fold increase in solubility for sodium carboxylates) .
  • Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) that hydrolyze in vivo to release the active acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.